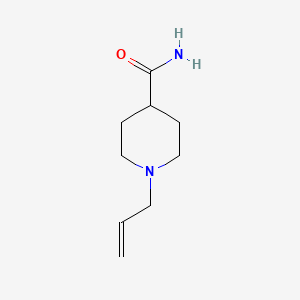

1-Allylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

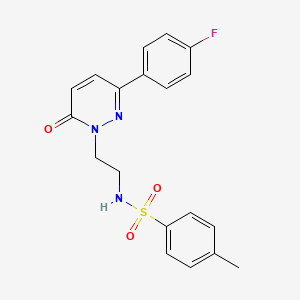

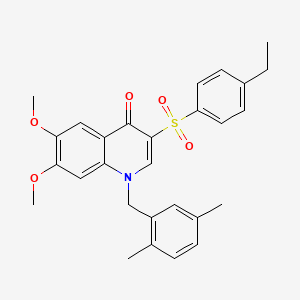

1-Allylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H16N2O. Piperidines, which include 1-Allylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis

The molecular structure of 1-Allylpiperidine-4-carboxamide can be analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of pipiridine synthesis and functionalization have been reviewed in recent years .Physical And Chemical Properties Analysis

Piperidines have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Functionalized Chloroenamines and Cyclopiperidine Synthesis : The study by Vilsmaier et al. (1995) focused on synthesizing 4-amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties, highlighting the importance of such structures in synthetic chemistry. The cyclopiperidine compounds exhibited a preference for a boat conformation, offering insights into the conformational preferences of cyclic compounds related to 1-Allylpiperidine-4-carboxamide Vilsmaier et al., 1995.

Novel C2-Symmetric Piperidine Derivatives : Takahata et al. (2006) described the preparation of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, highlighting a novel route to trans-2,6-disubstituted piperidine-related alkaloids. This demonstrates the synthetic versatility of piperidine derivatives, offering a foundation for developing new compounds with enhanced biological activities Takahata et al., 2006.

Biological Activities

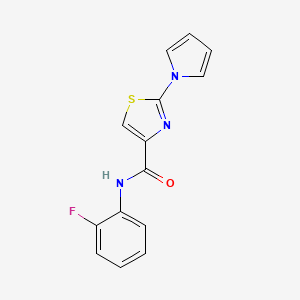

Antitumor Properties : The synthesis and evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives reported by Atwell et al. (1987) showed remarkable activity against the Lewis lung solid tumor, suggesting that derivatives of carboxamide compounds, similar to 1-Allylpiperidine-4-carboxamide, might possess significant antitumor properties Atwell et al., 1987.

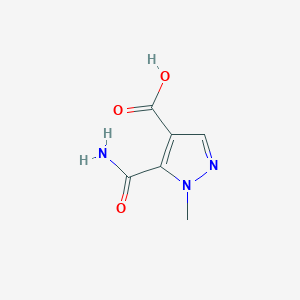

Antimicrobial Activity : Pokhodylo et al. (2021) discovered novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains. This underscores the potential of carboxamide derivatives in developing new antimicrobial agents Pokhodylo et al., 2021.

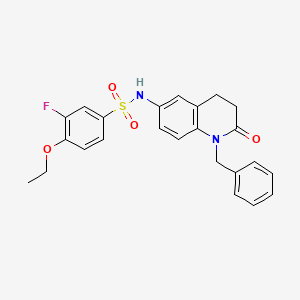

Enzyme Inhibition : Uchida et al. (1995) synthesized 4-(phenylamino)quinoline-3-carboxamides as inhibitors of gastric H+/K+-ATPase, demonstrating the potential of carboxamide derivatives in discovering novel enzyme inhibitors with applications in treating diseases like ulcers Uchida et al., 1995.

Orientations Futures

Mécanisme D'action

Target of Action

Carboxamide derivatives have been found to activate the aryl hydrocarbon receptor (ahr) signaling at low nanomolar concentrations . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

Carboxamide derivatives, such as tasquinimod, laquinimod, and roquinimex, have been shown to activate ahr signaling . This activation can induce the expression of epidermal differentiation proteins and counteract IL-4 mediated repression of terminal differentiation .

Biochemical Pathways

Activation of ahr signaling can influence various biochemical pathways, including those involved in xenobiotic metabolism, cell cycle regulation, immunity, and cellular differentiation .

Pharmacokinetics

Carboxamide derivatives have been identified as potent and orally bioavailable inhibitors , suggesting good bioavailability.

Result of Action

Carboxamide derivatives have been shown to induce the expression of filaggrin and other epidermal differentiation proteins, counteracting il-4 mediated repression of terminal differentiation . This suggests that 1-Allylpiperidine-4-carboxamide may have similar effects.

Propriétés

IUPAC Name |

1-prop-2-enylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHQEZUHFVLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)

![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![N-[[4-(2-Pyrrolidin-1-ylethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2775522.png)

![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)

![2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2775526.png)